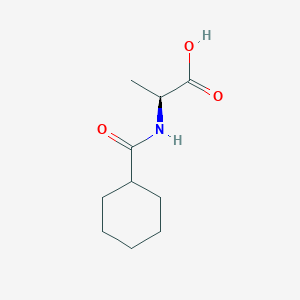

(2S)-2-(cyclohexylformamido)propanoic acid

Description

Significance of Alpha-Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry

Alpha-amino acids and their derivatives are foundational to biochemistry and molecular biology, participating in nearly all biological functions. amerigoscientific.com Beyond their primary role as the building blocks of proteins, these compounds are vital as metabolic intermediates, signaling molecules, and precursors for essential biomolecules like nucleotides. amerigoscientific.com The versatility of the amino acid scaffold has made it a prime target for chemical modification, leading to the creation of derivatives with significant therapeutic applications.

The chemical synthesis of non-natural amino acid derivatives allows for the introduction of unique properties and functions not found in nature. amerigoscientific.com These synthetic analogues are instrumental in drug development and biochemical research. amerigoscientific.com For instance, modified amino acids can be incorporated into peptides to enhance their stability, specificity, or activity. amerigoscientific.com A prominent example of their therapeutic impact is L-DOPA, a derivative of tyrosine, which is a cornerstone treatment for Parkinson's disease. amerigoscientific.com Furthermore, derivatives like α-amino acid analogues serve as potent enzyme inhibitors, a strategy employed in drugs targeting proteases and peptide ligases. nih.gov This is often achieved by designing the derivative to mimic the tetrahedral transition state of an enzymatic reaction. nih.gov The broad utility of these derivatives solidifies their importance as key intermediates and active agents in medicinal chemistry.

Table 1: Applications of Alpha-Amino Acid Derivatives

| Application Area | Examples | Significance |

|---|---|---|

| Therapeutics | L-DOPA (Parkinson's), Asparaginase (Chemotherapy), ACE Inhibitors (Hypertension) | Treatment of neurological disorders, cancer, and cardiovascular diseases. amerigoscientific.com |

| Drug Development | Peptidomimetics, Enzyme Inhibitors | Enhanced stability and targeted activity of peptide-based drugs. amerigoscientific.comnih.gov |

| Biochemical Research | Molecular Probes, Synthetic Peptides | Tools for studying biological processes and protein function. amerigoscientific.com |

| Metabolic Roles | Precursors for nucleotides, Enzyme cofactors (e.g., SAM) | Essential for energy production, gene expression, and cellular signaling. amerigoscientific.com |

Rationale for Investigating the (2S)-Propanoic Acid Scaffold

The (2S)-propanoic acid scaffold is essentially a derivative of L-alanine, one of the fundamental proteinogenic amino acids. The specific "(2S)" stereochemistry is critical, as biological systems are exquisitely sensitive to chirality, and this configuration often dictates molecular recognition and activity. The propanoic acid backbone provides a robust and versatile framework for constructing bioactive molecules. mdpi.comnih.gov

This scaffold is a core component of many established pharmaceutical agents, demonstrating its privileged status in drug design. Research into propanoic acid derivatives has yielded compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govmdpi.com The investigation of this scaffold is driven by the potential to:

Create Novel Bioactive Agents: By attaching different functional groups, the scaffold can be tailored to interact with specific biological targets.

Improve Pharmacokinetic Properties: Modifications to the core structure can enhance absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Explore Structure-Activity Relationships (SAR): Systematic modification of the scaffold helps in understanding the chemical features required for biological activity, guiding the design of more potent and selective molecules.

The proven success of this structural motif in existing drugs provides a strong rationale for its continued exploration in the development of new chemical entities like (2S)-2-(cyclohexylformamido)propanoic acid.

Overview of N-Acylated Amino Acid Analogues in Contemporary Chemical Research

N-acylated amino acids (NAAAs) are a significant class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. frontiersin.orgmdpi.comwikipedia.org These lipid signaling molecules are structurally related to endocannabinoids, such as anandamide, and are involved in a vast array of physiological processes. frontiersin.orgmdpi.com Research has identified over 70 endogenous N-acyl amino acid/neurotransmitter conjugates (NAANs), highlighting their prevalence and functional importance. nih.gov

Contemporary research on N-acylated amino acid analogues is focused on several key areas:

Biosynthesis and Metabolism: Elucidating the enzymatic pathways responsible for the creation and degradation of these molecules. frontiersin.org

Physiological Roles: Investigating their function in the nervous, immune, and cardiovascular systems, as well as their role in pain, inflammation, and metabolic homeostasis. wikipedia.orgnih.gov

Therapeutic Potential: Exploring NAAAs as potential drugs for treating conditions like cancer, neurodegenerative diseases, and obesity. mdpi.comwikipedia.org For example, certain N-acyl alanines have shown antiproliferative effects in vitro. mdpi.com

The synthesis of novel N-acylated analogues, such as this compound, allows researchers to probe these biological systems and develop new therapeutic strategies. researchgate.net The N-acyl modification significantly alters the physicochemical properties of the parent amino acid, typically increasing its lipophilicity and ability to interact with membrane-associated proteins and receptors.

Contextualizing the Cyclohexylformamido Moiety within Bioactive Small Molecules

The cyclohexylformamido group combines a cyclohexyl ring with a formamide linker. The cyclohexyl moiety is a popular structural component in drug discovery, valued for its three-dimensional nature and lipophilic character. pharmablock.compharmablock.com It is found in numerous natural and synthetic drugs, where it can serve as a core structure or a peripheral side chain. pharmablock.compharmablock.com

The strategic inclusion of a cyclohexyl group can offer several advantages in drug design:

Bioisosterism: It can act as a bioisostere for other groups, such as a phenyl or t-butyl group, potentially improving binding affinity by providing more contact points with a target protein or by fitting into deeper lipophilic pockets. pharmablock.compharmablock.com

Conformational Rigidity: Replacing a flexible alkyl chain with a rigid cyclohexyl ring reduces the entropic penalty upon binding to a receptor, which can lead to enhanced affinity. pharmablock.compharmablock.com

Improved Metabolic Stability: The saturated nature of the ring can prevent metabolic oxidation that might occur with an aromatic ring.

This moiety is present in various bioactive compounds. For instance, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one are being investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1. mdpi.com In these molecules, the cyclohexyl group makes important contacts within the enzyme's binding site. mdpi.com Similarly, the substitution of phenyl groups with cyclohexyl groups in analogues of the anticancer drug Docetaxel has been shown to retain potent activity, indicating that an aromatic group is not always required for strong biological function. nih.gov The formamide portion provides a hydrogen bond donor and acceptor, contributing to potential interactions with biological targets. The parent compound, N-cyclohexylformamide, is known to bind to enzymes like horse liver alcohol dehydrogenase. sigmaaldrich.comchemicalbook.comchemicalbook.com Therefore, the cyclohexylformamido moiety in this compound introduces key structural features that are highly relevant for creating molecules with specific and potent biological activities.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-DOPA |

| L-alanine |

| N-arachidonoylethanolamine (Anandamide) |

| 2-(Cyclohexylamino)thiazol-4(5H)-one |

| Docetaxel |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBZCFYXVCCLLS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Cyclohexylformamido Propanoic Acid and Its Analogues

Stereoselective Synthesis of the (2S)-Propanoic Acid Core

The cornerstone of synthesizing the target molecule is the establishment of the chiral center in the (2S)-propanoic acid core, which is structurally equivalent to the naturally occurring amino acid L-alanine ((2S)-2-aminopropanoic acid). Numerous methods have been developed for the asymmetric synthesis of α-amino acids, ensuring high enantiopurity of the final product.

One of the most powerful strategies involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of α-amino acids, chiral auxiliaries are often employed in the asymmetric alkylation of a glycine enolate equivalent. For instance, chiral Ni(II) complexes of glycine Schiff bases, where the chirality is introduced through a ligand such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, have been successfully alkylated with methyl iodide to produce the (S)-α-methylated product with high diastereoselectivity. Subsequent hydrolysis of the complex yields the desired L-alanine core.

Phase-transfer catalysis offers another efficient route for the asymmetric alkylation of glycine derivatives. By employing a chiral quaternary ammonium salt as the phase-transfer catalyst, the alkylation of a glycinate Schiff base with a methylating agent can proceed with high enantioselectivity, affording the (2S)-propanoic acid precursor.

Palladium-catalyzed C-H activation has emerged as a more recent and atom-economical approach. This method allows for the direct and stereoselective introduction of a methyl group at the β-position of an amino acid derivative, effectively converting an alanine (B10760859) derivative into a valine analogue, showcasing the potential for stereoselective alkylations.

Beyond chemical synthesis, biocatalytic methods provide an environmentally benign and highly selective alternative. The industrial production of L-alanine often relies on enzymatic processes. For example, L-aspartate-β-decarboxylase can convert L-aspartic acid into L-alanine. Furthermore, recombinant microorganisms, such as Escherichia coli, have been engineered to produce L-alanine from renewable feedstocks like glucose through fermentation. acs.orggoogle.com These biocatalytic systems offer excellent enantioselectivity, often yielding L-alanine with an enantiomeric excess (e.e.) greater than 99%.

| Method | Key Reagent/Catalyst | Stereoselectivity | Advantages | Disadvantages |

| Chiral Auxiliary | Ni(II) complex of glycine Schiff base | High diastereoselectivity | Well-established, reliable | Requires stoichiometric auxiliary, multiple steps |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salt | High enantioselectivity | Catalytic, operationally simple | May require optimization of catalyst and conditions |

| Biocatalysis | Enzymes (e.g., decarboxylase) | >99% e.e. | High selectivity, green process | Substrate specific, may require specific conditions |

Formation of the N-Cyclohexylformamido Amide Bond

The formation of the N-cyclohexylformamido moiety on the (2S)-2-aminopropanoic acid core involves two key transformations: N-formylation and N-alkylation with a cyclohexyl group. The order and methodology of these steps are crucial to maintain the stereochemical integrity of the chiral center.

Amidation Strategies for Alpha-Amino Acids

The synthesis of the N-cyclohexylformamido group can be envisioned through two primary routes: N-formylation of (2S)-2-aminopropanoic acid followed by N-cyclohexylation, or the direct reaction with a reagent that installs the entire N-cyclohexylformamido group.

N-Formylation of α-Amino Acids: Several methods are available for the N-formylation of the amino group of L-alanine. A classic approach involves the use of formic acid in the presence of a dehydrating agent such as acetic anhydride. researchgate.net More modern and milder methods utilize coupling agents commonly employed in peptide synthesis. For instance, the reaction of the amino acid with formic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an oxyma derivative in an aqueous medium has been shown to be effective for the N-formylation of unprotected α-amino acids. d-nb.infonih.gov Another mild protocol uses a catalytic amount of iodine with formic acid under solvent-free conditions, which has been successfully applied to α-amino acid esters without epimerization. mdpi.com

N-Alkylation with a Cyclohexyl Group: Following N-formylation, the introduction of the cyclohexyl group onto the formyl nitrogen can be challenging. Direct N-alkylation of amides often requires harsh conditions. A more viable approach is reductive amination . This would involve reacting the N-formyl-L-alanine with cyclohexanone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the desired N-cyclohexylformamido product.

Alternatively, a direct N-cyclohexylation of the amino acid can be performed prior to formylation. A palladium-catalyzed reaction of α-amino acids with phenol (which is hydrogenated in situ to cyclohexanol) and sodium formate has been reported to yield N-cyclohexyl amino acids. researchgate.net The resulting N-cyclohexyl-L-alanine could then be subjected to N-formylation.

Role of Chiral Auxiliaries and Catalysts in Diastereoselective and Enantioselective Synthesis

Since the chirality is pre-established in the (2S)-propanoic acid core, the primary role of catalysts and reaction conditions in the formation of the amide bond is to prevent racemization of the existing stereocenter. The α-proton of an activated carboxylic acid is susceptible to deprotonation by a base, which can lead to epimerization. nih.govorganic-chemistry.org

To mitigate this risk, several strategies are employed:

Use of Coupling Reagents with Additives: When activating the carboxylic acid group (for example, during diversification strategies discussed later), the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or EDCI is often accompanied by additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the initial activated species. nih.govresearchgate.net

Control of Reaction Conditions: The choice of base and temperature is critical. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA) to minimize base-catalyzed epimerization. nih.gov Lowering the reaction temperature can also significantly reduce the rate of racemization. acs.org

Protection of the Carboxylic Acid: Performing the N-formylation and N-alkylation steps on an ester derivative of (2S)-2-aminopropanoic acid can prevent activation of the carboxyl group and thus circumvent the issue of racemization at this stage. The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid.

Diversification Strategies for Molecular Complexity around the (2S)-2-(Cyclohexylformamido)propanoic Acid Scaffold

The this compound scaffold offers several points for modification to generate a library of analogues for various applications. The primary sites for diversification are the carboxylic acid functionality and the cyclohexyl ring.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group can be readily converted into a variety of other functional groups. Standard peptide coupling conditions, employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can be used to form amides with a wide range of amines. These reactions are generally high-yielding, but care must be taken to minimize racemization as discussed in section 2.2.2.

The carboxylic acid can also be reduced to a primary alcohol using reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide for subsequent nucleophilic substitution reactions. Esterification of the carboxylic acid with various alcohols under acidic conditions or using coupling agents provides another avenue for diversification.

Substitutions and Structural Variations on the Cyclohexyl Ring

Modifications to the cyclohexyl ring can be achieved by starting with a substituted cyclohexylamine or cyclohexanone in the synthesis of the N-cyclohexylformamido moiety. For example, using a 4-methylcyclohexanone in the reductive amination step would lead to a methyl-substituted cyclohexyl ring in the final product. A wide variety of substituted cyclohexanones are commercially available or can be synthesized, allowing for the introduction of diverse functional groups such as alkyl, aryl, hydroxyl, and keto groups onto the cyclohexyl ring.

Furthermore, the synthesis of analogues with different ring sizes can be accomplished by employing other cyclic ketones, such as cyclopentanone or cycloheptanone, in the reductive amination step. This would result in N-cyclopentylformamido or N-cycloheptylformamido derivatives, respectively, allowing for the exploration of the impact of ring size on the properties of the molecule.

Isosteric Replacements and Modifications of the Formamido Linkage

The formamido linkage is a critical structural motif in this compound and its analogues, playing a significant role in their biological activity. However, to enhance properties such as metabolic stability, bioavailability, and potency, researchers often employ the strategy of isosteric replacement. This involves substituting the amide bond with other functional groups that mimic its size, shape, and electronic properties.

Bioisosterism is a widely used technique in rational drug design to modify lead compounds. The replacement of the enzymatically labile amide bond can lead to new peptidomimetics with improved biological characteristics while retaining the desired therapeutic effect nih.gov.

A variety of functional groups have been investigated as amide isosteres. These can be broadly categorized into non-classical isosteres, which may have different numbers of atoms and exhibit varied steric and electronic properties compared to the original group.

Common Isosteric Replacements for the Amide Bond:

Heterocyclic Rings: Five-membered aromatic rings are common replacements that can mimic the geometry and hydrogen-bonding capabilities of the amide bond. Examples include:

1,2,3-Triazoles: These are considered excellent non-classical bioisosteres and have been shown to refine the therapeutic ability of molecules containing amide bonds nih.gov.

Oxadiazoles: These azole-class heterocycles are also utilized as amide surrogates nih.gov.

Tetrazoles: This heterocycle is a well-established bioisostere, often for carboxylic acids, but can also be part of broader amide isosteric replacement strategies nih.gov.

Imidazoles and Pyrazoles: These also serve as effective amide bond mimics nih.gov.

Other Functional Groups:

Thioamides: The replacement of the amide oxygen with sulfur results in a thioamide. This modification alters the hydrogen-bonding potential and electronic character of the linkage.

Ureas and Carbamates: These groups introduce additional hydrogen bond donors and acceptors, which can influence binding affinity and solubility nih.gov.

Sulfonamides: This functional group is another common amide isostere employed in medicinal chemistry nih.gov.

Trifluoroethylamines: These groups are of particular interest as they can preserve the hydrogen bond-donating properties of the amide, a feature that many other replacements lack nih.gov.

The strategic selection of an amide bioisostere depends on the specific goals of the molecular modification, such as enhancing selectivity, improving pharmacokinetic profiles, or securing novel intellectual property nih.govresearchgate.net.

| Isosteric Replacement | Key Features | Potential Advantages |

|---|---|---|

| 1,2,3-Triazole | Five-membered aromatic heterocycle | Mimics amide geometry, enhances metabolic stability |

| Oxadiazole | Five-membered aromatic heterocycle | Can improve pharmacokinetic properties |

| Tetrazole | Five-membered aromatic heterocycle | Often used as a carboxylic acid isostere, can enhance binding affinity |

| Thioamide | Replacement of amide oxygen with sulfur | Alters electronic properties and hydrogen bonding |

| Urea | Contains an additional N-H group | Increases hydrogen bonding potential |

| Sulfonamide | Replaces carbonyl with a sulfonyl group | Can improve metabolic stability |

Analytical Techniques for Assessment of Chiral Purity and Structural Integrity

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, rigorous analytical methods are essential to determine the enantiomeric purity and confirm the structural integrity of the compound.

Chiral Purity Assessment:

The determination of enantiomeric excess (ee) is a critical step in the analysis of chiral compounds. Several chromatographic and electrophoretic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins sigmaaldrich.com. For N-acyl amino acid derivatives, carbohydrate-based CSPs have shown excellent chiral recognition rsc.org. The choice of mobile phase also plays a crucial role in achieving optimal separation rsc.org. In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column researchgate.netnih.gov.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral analysis. Chiral selectors, such as cyclodextrins, are added to the background electrolyte nih.govnih.govresearchgate.net. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. CE offers advantages such as low sample and reagent consumption and rapid method development nih.govcreative-proteomics.com.

Structural Integrity Assessment:

To confirm the chemical structure of this compound, a combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of atoms and the number of protons in different chemical environments docbrown.infodocbrown.info. For instance, the protons of the cyclohexyl group, the propanoic acid backbone, and the formamido linkage will have characteristic signals.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of N-acyl amino acids nih.gov. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy nih.gov. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions nih.govnih.gov.

| Analytical Technique | Primary Application | Key Information Provided |

|---|---|---|

| Chiral HPLC | Chiral Purity Assessment | Enantiomeric excess (ee), separation of enantiomers |

| Capillary Electrophoresis (CE) | Chiral Purity Assessment | High-efficiency separation of enantiomers, determination of ee |

| ¹H and ¹³C NMR Spectroscopy | Structural Integrity Assessment | Molecular structure, connectivity of atoms, chemical environment of nuclei |

| Mass Spectrometry (MS) | Structural Integrity Assessment | Molecular weight, elemental composition (HRMS), fragmentation pattern (MS/MS) |

Investigation of Biological Activities in in Vitro and Preclinical Research Models

Enzyme Inhibition and Modulation Studies

No studies have been identified that characterize the effects of (2S)-2-(cyclohexylformamido)propanoic acid on any enzyme targets.

Characterization of Enzyme Targets (e.g., hydrolases, aminotransferases, isomerases)

There is no information available in the public domain detailing the interaction of this compound with hydrolases, aminotransferases, isomerases, or any other class of enzymes.

Kinetic Characterization of Enzyme-Inhibitor Interactions in Biochemical Assays

As no enzyme targets have been identified, there are no kinetic data describing the nature of any potential enzyme-inhibitor interactions for this compound.

Mechanisms of Action in Enzyme Systems

The mechanism of action of this compound within any enzyme system is unknown, as no research on this topic has been published.

Receptor Ligand Binding and Functional Assays

There is a lack of available data concerning the binding affinity and functional activity of this compound at any receptor.

Neurotransmitter Receptor Interactions (e.g., AMPA, Kainate Receptors)

No research has been published detailing any potential interactions of this compound with AMPA, Kainate, or any other neurotransmitter receptors.

Other Receptor System Engagements in Research Models

Information regarding the engagement of this compound with other receptor systems in research models is not available in the scientific literature.

Anti-Infective Potential in Preclinical Models

Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)

No studies were identified that have evaluated the in vitro antimicrobial activity of this compound against pathogenic microorganisms. Consequently, there is no data available on its potential efficacy against bacteria, fungi, or other microbes.

Antiviral Activity in Cell Culture Models

Similarly, a comprehensive review of existing scientific literature revealed no research investigating the antiviral properties of this compound in cell culture models. Its potential to inhibit the replication of various viruses remains unexamined.

Cellular Pathway Perturbation and Modulatory Effects in Research Models

Modulating Cellular Signaling Cascades

There is no available research on the effects of this compound on cellular signaling cascades. It is unknown whether this compound can interact with and modulate key signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Impact on Metabolic Pathways and Processes

The impact of this compound on metabolic pathways and processes has not been a subject of published scientific inquiry. Therefore, its potential to influence cellular metabolism, including but not limited to glucose metabolism, lipid metabolism, or amino acid metabolism, is currently undetermined.

Structure Activity Relationship Sar and Rational Ligand Design for the 2s 2 Cyclohexylformamido Propanoic Acid Scaffold

Identification of Key Pharmacophoric Features and Binding Motifs

The (2S)-2-(cyclohexylformamido)propanoic acid scaffold presents several key pharmacophoric features that are critical for its interaction with biological targets. These features include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a hydrophobic region (the cyclohexyl ring), and an anionic/polar center (the carboxylic acid). The spatial arrangement of these features defines the molecule's ability to fit into and interact with the binding sites of proteins and enzymes.

In the context of enzyme inhibition, particularly for metalloproteinases, the scaffold's components can engage with specific subsites of the enzyme's active site.

The Carboxylic Acid: Often acts as a key recognition element, frequently forming salt bridges or strong hydrogen bonds with positively charged or polar residues (e.g., arginine, lysine (B10760008), or histidine) in the active site. In metalloenzymes, it can also serve as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion. nih.govmdpi.com

The Amide Linkage: The amide bond provides structural rigidity and participates in crucial hydrogen bonding interactions, mimicking the peptide backbone of natural substrates. The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, interacting with residues in the enzyme's backbone or side chains. mdpi.comnih.gov

The Cyclohexyl Ring: This bulky, non-aromatic hydrophobic group is well-suited to occupy hydrophobic pockets within the enzyme active site, often referred to as S-pockets (e.g., the S1' pocket in matrix metalloproteinases). mdpi.comresearchgate.net This interaction contributes significantly to the ligand's binding affinity and can be a major determinant of selectivity.

The Alanine (B10760859) Methyl Group: The methyl group at the α-carbon projects into a specific region of the binding site, and its stereochemistry is critical for optimal fitting, as discussed in a later section.

The collective arrangement of these groups creates a binding motif that can be tailored to achieve high potency and selectivity for a specific target. For instance, in inhibitors of enzymes like the Murray Valley Encephalitis virus helicase or human D-amino acid oxidase, similar N-acyl amino acid structures are recognized, underscoring the versatility of this pharmacophoric template. nih.govresearchgate.netfrontiersin.org

Impact of the Chiral Stereochemistry at the Alpha-Carbon on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. For the this compound scaffold, the stereochemistry at the alpha-carbon of the alanine moiety is a critical determinant of biological activity. The vast majority of biologically active N-acyl-α-amino acids possess the (S)-configuration, which corresponds to the naturally occurring L-amino acids. mdpi.com

The preference for the (S)-enantiomer is due to the three-dimensional architecture of enzyme active sites, which are themselves chiral. The specific orientation of the three substituents on the α-carbon—the carboxylic acid, the methyl group, and the N-acylamino group—is crucial for establishing the precise interactions required for high-affinity binding.

Optimal Positioning of Functional Groups: The (S)-configuration correctly orients the carboxylic acid for interaction with its target residue (e.g., a basic amino acid or a metal cofactor), the cyclohexyl group into its hydrophobic pocket, and the methyl group into a smaller, complementary pocket.

Steric Hindrance with the (R)-Enantiomer: The (R)-enantiomer would place these groups in suboptimal positions. For example, the methyl group might be directed towards a region where it causes a steric clash with the protein, or the carboxylic acid would be misaligned and unable to form its key electrostatic or hydrogen bonding interactions. This misalignment typically leads to a dramatic loss of biological activity.

This stereochemical preference has been demonstrated in numerous studies of related inhibitors. For example, in the development of α-amino amide-based histone deacetylase 6 (HDAC6) inhibitors, a clear difference in potency was observed between stereoisomers, with one enantiomer exhibiting an IC50 of 0.31 µM while its counterpart was significantly less active (IC50 = 5.19 µM). mdpi.com This highlights the profound impact of stereochemistry on biological function.

Table 1: Illustrative Impact of α-Carbon Stereochemistry on Biological Activity This table presents representative data from analogous α-amino amide-based inhibitors to illustrate the principle of stereoselectivity.

| Compound ID | Stereochemistry | Target | IC50 (µM) | Potency Fold Difference |

| 1a | (S)-configuration | HDAC6 | 0.31 | ~17x more potent |

| 1b | (R)-configuration | HDAC6 | 5.19 | Reference |

Data adapted from studies on α-amino amide HDAC6 inhibitors to illustrate the typical effect of stereochemistry. mdpi.com

Conformational Preferences and Stereoelectronic Effects of the Cyclohexyl Ring

The cyclohexyl ring is more than just a simple hydrophobic substituent; its conformational preferences and stereoelectronic properties play a significant role in modulating binding affinity. Unlike a flat aromatic ring, the three-dimensional nature of the cyclohexane (B81311) allows for more extensive van der Waals contacts within a hydrophobic pocket. researchgate.net

Stereoelectronic Effects: These effects relate to how the spatial arrangement of orbitals influences molecular properties. In the context of the cyclohexyl ring, stereoelectronic effects can influence the stability of the bound conformation. For instance, interactions between the C-H or C-C sigma (σ) bonds of the ring and adjacent orbitals in the protein can contribute to binding affinity.

Impact of Substitution: SAR studies on related scaffolds where the cyclohexyl ring is modified demonstrate its importance. Replacing the cyclohexyl ring with a planar phenyl group often leads to a significant loss of activity, indicating that the three-dimensional shape and specific hydrophobic interactions of the aliphatic ring are crucial for potent inhibition. researchgate.net Conversely, introducing small substituents onto the cyclohexyl ring could either enhance or decrease potency, depending on whether the new group can form favorable interactions or causes a steric clash.

Table 2: Illustrative SAR of Cyclohexyl Ring Modifications This table presents representative data from analogous inhibitor scaffolds to illustrate the importance of the cyclohexyl group.

Data adapted from SAR studies on IMPDH inhibitors to illustrate the effect of replacing or substituting the cyclohexyl ring. researchgate.net IMPDH: Inosine monophosphate dehydrogenase.

Influence of Amide Bond Modifications and Isosteric Replacements on Potency and Selectivity

The amide bond is a cornerstone of the scaffold, providing structural rigidity and key hydrogen bonding capabilities. However, amide bonds can be susceptible to in vivo hydrolysis by proteases and amidases, which can limit the oral bioavailability and half-life of a drug candidate. drughunter.com Consequently, replacing the amide bond with a stable isostere is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining or enhancing biological activity. nih.gov

A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity of the molecule. For the amide bond, several successful isosteric replacements have been identified:

1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry. They maintain the planarity and dipole moment and can act as hydrogen bond acceptors. Their key advantage is their high metabolic stability. drughunter.com

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are used as amide isosteres. They can improve metabolic stability and membrane permeability. While they mimic the planar and dipole characteristics of an amide, their hydrogen bonding properties can differ. nih.gov

Fluoroalkenes and Trifluoroethylamines: These groups can mimic the electronic properties of the amide bond and are resistant to hydrolysis. The trifluoroethylamine group, in particular, can act as a hydrogen bond donor while being metabolically robust. drughunter.com

Retro-amides (Reverse Amides): Inverting the amide bond (swapping the positions of the C=O and N-H groups) can alter the hydrogen bonding pattern and sometimes lead to improved potency and selectivity by optimizing interactions with the target. drughunter.com

The choice of isostere is highly context-dependent. A successful replacement must preserve the necessary geometry and electronic interactions for binding while offering improved drug-like properties.

Table 3: Common Amide Bond Bioisosteres and Their Properties

| Original Group | Bioisostere | Key Features | Potential Advantages |

| Amide (-CO-NH-) | 1,2,3-Triazole | Mimics trans-amide geometry, H-bond acceptor | High metabolic stability |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Planar, similar dipole moment | Improved permeability and stability |

| Amide (-CO-NH-) | Fluoroalkene (-CF=CH-) | Mimics peptide bond planarity | Resistant to hydrolysis |

| Amide (-CO-NH-) | Retro-amide (-NH-CO-) | Inverted H-bond donor/acceptor pattern | Can improve potency and selectivity |

Role of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid is arguably one of the most critical functional groups in the this compound scaffold for molecular recognition and biological activity. At physiological pH, this group is predominantly deprotonated to its carboxylate anion form (-COO⁻), making it a powerful center for electrostatic and hydrogen bonding interactions. nih.gov

The role of the carboxylate can be multifaceted:

Ionic Bonding: The negatively charged carboxylate can form strong, long-range ionic bonds (salt bridges) with positively charged amino acid residues like arginine (Arg) or lysine (Lys) in a receptor's binding site. This is often the primary anchoring interaction for the entire molecule.

Hydrogen Bonding: The two oxygen atoms of the carboxylate are excellent hydrogen bond acceptors, capable of forming multiple, directionally specific hydrogen bonds with donors such as the backbone N-H of amino acids or the side chains of asparagine, glutamine, or serine.

Metal Chelation: In metalloenzymes, such as matrix metalloproteinases, the carboxylate can act as a zinc-binding group (ZBG), directly coordinating to the catalytic zinc ion. This interaction is often essential for potent inhibition. nih.govmdpi.com

While crucial for activity, the carboxylic acid group can also present challenges, including poor membrane permeability and potential for metabolic liabilities, which can limit oral bioavailability. nih.gov This has led to the exploration of carboxylic acid bioisosteres, which aim to replicate the key binding interactions while improving pharmacokinetic properties. researchgate.netresearchgate.net

Table 4: Common Carboxylic Acid Bioisosteres and Their Properties This table presents common bioisosteres used in drug design to replace the carboxylic acid functionality.

| Original Group | Bioisostere | pKa Range | Key Features | Potential Advantages |

| Carboxylic Acid | Tetrazole | 4.5 - 4.9 | Anionic, similar acidity, more lipophilic than carboxylate | Improved metabolic stability, avoids acyl glucuronide formation |

| Carboxylic Acid | Acyl Sulfonamide | ~2-3 | Anionic, strong H-bond acceptor | Can increase potency through additional H-bonds |

| Carboxylic Acid | Hydroxamic Acid | 8 - 9 | Anionic, potent metal chelator | Excellent for inhibiting metalloenzymes |

| Carboxylic Acid | 3-Hydroxyisoxazole | 4 - 5 | Anionic, planar heterocycle | Mimics acidity and planarity |

Data compiled from medicinal chemistry literature. drughunter.comnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. The primary goal of docking is to predict the binding mode and affinity of a ligand, which is quantified by a scoring function that estimates the strength of the interaction.

For (2S)-2-(cyclohexylformamido)propanoic acid, which shares structural similarities with arylpropanoic acid derivatives known to be Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a primary application of molecular docking would be to predict its interaction with cyclooxygenase (COX) enzymes. humanjournals.com Docking studies can elucidate the specific binding poses within the active sites of COX-1 and COX-2, providing insights into potential inhibitory activity and selectivity. scilit.com

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each pose is evaluated using a scoring function, and the results are ranked to identify the most probable binding modes. scilit.com Studies on structurally related 2-(3-benzoylphenyl) propanoic acid derivatives have successfully used docking to confirm that these compounds dock in a similar manner to known inhibitors like ibuprofen (B1674241) within the COX-1 and COX-2 active sites. scilit.com Key interactions typically involve hydrogen bonds with critical amino acid residues, such as Arginine and Tyrosine, and hydrophobic interactions within the active site channel.

Table 1: Example of Molecular Docking Parameters and Key Interactions for a Propanoic Acid Derivative with COX-2

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | Crystal structure of the biological target. | Mouse COX-2 (PDB code: 6COX). openmedicinalchemistryjournal.com |

| Docking Software | Program used to perform the simulation. | AutoDock, GOLD, Glide. openmedicinalchemistryjournal.commdpi.com |

| Scoring Function | Algorithm to estimate binding affinity. | MolDock Score, Glide XP Score. mdpi.comtandfonline.com |

| Key H-Bond Residues | Amino acids forming hydrogen bonds with the ligand. | Arg120, Tyr355, Ser530. |

| Hydrophobic Interactions | Residues forming non-polar contacts. | Val349, Leu352, Tyr385, Phe518. |

| Predicted Affinity | Estimated binding energy or score. | -8.5 kcal/mol. |

These simulations can provide a rational basis for the compound's biological activity and guide the design of derivatives with improved potency or selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. easychair.orgnih.gov

For a complex of this compound bound to a target like COX-2, an MD simulation would typically be run for tens to hundreds of nanoseconds. researchgate.net The simulation provides detailed information on the stability of the protein-ligand interactions predicted by docking. tandfonline.com Key analyses performed on the MD trajectory include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. tandfonline.com

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds throughout the simulation, confirming their importance for binding affinity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the binding free energy can be calculated from snapshots of the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. mdpi.com

Furthermore, MD simulations are crucial for the conformational analysis of the ligand itself. As an N-acyl-alpha-amino acid, the compound has several rotatable bonds, and its conformational landscape can influence its ability to bind to a target. nih.govacs.org Simulations in explicit solvent can reveal the preferred solution-state conformations and the energy barriers between them. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the physiological aqueous environment. |

| Simulation Time | 10 - 1000 nanoseconds | Allows for sufficient sampling of molecular motions. |

| Ensemble | NVT (constant volume), NPT (constant pressure) | Maintains constant temperature and pressure. |

| Output Analysis | RMSD, RMSF, Hydrogen Bonds, Binding Energy | Quantifies the stability and dynamics of the system. tandfonline.commdpi.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. mdpi.comresearchgate.net Unlike the classical mechanics used in docking and MD, quantum mechanics (QM) explicitly models electrons, allowing for the prediction of electronic properties and chemical reactivity. unibo.it

For this compound, DFT calculations can be used to determine a range of fundamental properties:

Optimized Molecular Geometry: QM provides the most stable 3D structure by finding the minimum on the potential energy surface. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to predict how the molecule will behave in a chemical reaction. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure. iaea.org

These calculations are computationally intensive but offer a level of detail unattainable with classical methods. nih.gov They are essential for understanding the intrinsic properties of the molecule that govern its interactions and reactivity.

| Molecular Electrostatic Potential | Visualizes charge distribution and sites for intermolecular interactions. |

De Novo Ligand Design and Virtual Screening Based on the Compound's Scaffold

The chemical structure of this compound can serve as a scaffold or starting point for the discovery of new, potentially more potent or selective molecules. This can be achieved through de novo ligand design and virtual screening.

De Novo Ligand Design aims to construct novel molecules from scratch, often by piecing together small chemical fragments within the constraints of a target's binding site. nih.gov Starting with the this compound scaffold placed in a target active site (e.g., COX-2), algorithms could suggest modifications—such as adding new functional groups to the cyclohexyl ring or replacing it entirely—to improve interactions and binding affinity. nih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. openmedicinalchemistryjournal.com If this compound is found to be active, its structure can be used as a query in a similarity-based VS to find commercially available compounds with similar features. derpharmachemica.com Alternatively, in a structure-based VS campaign targeting an enzyme like COX-2, a library of millions of compounds can be docked into the active site to identify new scaffolds that fit well and have favorable interaction energies. openmedicinalchemistryjournal.comnih.gov This approach has been successfully used to find novel and potent COX-2 inhibitors from large databases. openmedicinalchemistryjournal.com

Table 4: General Workflow for a Virtual Screening Campaign | Step | Description | Common Tools/Methods | | --- | --- | --- | | 1. Target Preparation | Preparing the 3D structure of the protein. | Protein Data Bank (PDB), Schrödinger Maestro. | | 2. Ligand Library Preparation | Obtaining and preparing 3D structures of thousands to millions of compounds. | ZINC Database, ChemOffice. openmedicinalchemistryjournal.com | | 3. Docking/Screening | Docking each ligand into the target's active site. | AutoDock, Glide, GOLD. openmedicinalchemistryjournal.com | | 4. Scoring and Ranking | Ranking compounds based on their predicted binding affinity. | Docking scores, energy terms. | | 5. Post-processing/Filtering | Applying filters (e.g., Lipinski's Rule of Five) to select for drug-like properties. derpharmachemica.com | | 6. Hit Selection | Visual inspection and selection of the most promising candidates for experimental testing. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net By developing a robust QSAR model, the activity of new, untested compounds can be predicted, guiding synthesis efforts toward more potent molecules.

To build a QSAR model for a series of analogues of this compound, one would first need experimental data (e.g., IC50 values for COX-2 inhibition) for a diverse set of related compounds (the training set). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The predictive power of the QSAR model is rigorously validated using internal methods (like leave-one-out cross-validation, yielding a Q² value) and an external test set of compounds not used in model creation. nih.govnih.gov QSAR studies on anti-inflammatory agents have shown that properties like hydrophobicity, molecular shape, and the number of certain atoms are often key determinants of activity. nih.gov For COX inhibitors, descriptors related to topology and electronic features have been found to be important. acs.orgscispace.com

Table 5: Example of a QSAR Model and Validation Parameters

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (negative log of the IC50 value). |

| Independent Variables | Calculated molecular descriptors. | LogP (lipophilicity), Molecular Weight, Kier's Shape Index (κα1). researchgate.net |

| Statistical Method | Method used to build the model. | Multiple Linear Regression (MLR). nih.gov |

| Correlation Coefficient (R²) | Measures how well the model fits the training data (value closer to 1 is better). | 0.972. nih.gov |

| Cross-validation (Q²) | Measures the internal predictive ability of the model (value > 0.5 is good). | 0.943. nih.gov |

| External Validation (Pred. R²) | Measures the model's ability to predict the activity of an external test set. | 0.850. |

A validated QSAR model can be a powerful tool for predicting the anti-inflammatory potential of newly designed derivatives of the this compound scaffold.

Exploration of 2s 2 Cyclohexylformamido Propanoic Acid As a Molecular Probe and Chemical Building Block

Applications in the Synthesis of Complex Organic Molecules

The structural features of (2S)-2-(cyclohexylformamido)propanoic acid make it a valuable building block in organic synthesis. The carboxylic acid and the secondary amide functionalities serve as versatile handles for a variety of chemical transformations. The propanoic acid backbone is a common motif in many natural products and pharmacologically active molecules.

Key synthetic applications include:

Amide Coupling and Esterification: The carboxylic acid group can readily participate in amide bond formation with various amines or esterification with alcohols, allowing for its incorporation into larger, more complex molecular frameworks. This is a fundamental transformation in the synthesis of peptides and other bioactive compounds.

Chiral Intermediate: The defined stereochemistry at the C2 position makes it a useful chiral starting material. This chirality can be transferred to subsequent products, which is crucial in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.

Scaffold for Derivatization: The cyclohexyl ring provides a lipophilic domain that can be critical for interactions with biological targets. This ring system can also be chemically modified to introduce other functional groups, further expanding the molecular diversity that can be generated from this starting scaffold. The N-formyl group can also be a site for further chemical modification or can influence the conformational properties of the molecule.

The utility of related propanoic acid structures in fundamental C-C bond-forming reactions, such as Michael additions, highlights the importance of this class of compounds in constructing complex carbon skeletons google.com. The principles governing these reactions can be applied to derivatives of this compound to build elaborate molecular architectures.

Development of Fluorescent and Affinity Probes for Biological Systems

Molecular probes are essential tools for studying biological processes within living systems. They can be designed to bind selectively to a specific biomolecule, such as a protein or enzyme, and report on its location, concentration, or activity. This compound serves as an excellent scaffold for the rational design of such probes. nih.gov

The design strategy typically involves two key components:

A Recognition Element: This part of the probe is responsible for binding to the biological target of interest. The cyclohexylformamido propanoic acid structure can act as this recognition element, with its specific shape and chemical properties mediating the binding interaction.

A Reporter Group: This is a component that generates a detectable signal. For fluorescent probes, this is a fluorophore (a fluorescent dye). For affinity probes, this could be a tag like biotin, which can be used for purification of the target protein.

The carboxylic acid functionality of this compound is the ideal attachment point for covalently linking a reporter group without significantly altering the part of the molecule responsible for target binding. For example, a fluorescent dye with an amine linker could be coupled to the carboxylic acid to create a fluorescent probe. This probe could then be used in cell imaging experiments to visualize the location and dynamics of its biological target. nih.gov

Integration into Peptide and Peptidomimetic Structures

Peptides are crucial signaling molecules in biology, but their therapeutic use can be limited by poor stability and bioavailability. To overcome these limitations, chemists often incorporate non-natural amino acids into peptide sequences to create "peptidomimetics" with improved properties. nih.gov

This compound can be viewed as a derivative of the amino acid L-alanine, where the amino group has been acylated with a cyclohexylformyl group. Its integration into a peptide chain can impart several beneficial characteristics:

Increased Lipophilicity: The cyclohexyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes.

Proteolytic Resistance: The N-acyl group protects the adjacent peptide bond from being cleaved by proteases, thereby increasing the in-vivo half-life of the peptide.

Conformational Constraint: The bulky cyclohexyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to its target receptor.

The synthesis of peptides containing such modified residues can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, making this a readily accessible strategy for modifying bioactive peptides. researchgate.netnih.gov

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery. biocompare.com This approach begins by screening collections of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govrsc.org Once a binding fragment is identified, often through techniques like X-ray crystallography, it is then optimized and grown into a more potent lead compound. biocompare.comnih.gov

This compound possesses the ideal characteristics of a molecular fragment for use in FBDD campaigns.

Table 1: Properties of this compound as a Molecular Fragment

| Property | FBDD Guideline | This compound | Rationale |

|---|---|---|---|

| Molecular Weight | < 300 Da | ~213.26 Da | Low complexity allows for more efficient exploration of chemical space. biocompare.com |

| cLogP | < 3 | ~1.8 | Ensures adequate aqueous solubility for screening assays. |

| Heavy Atom Count | < 20 | 15 | Keeps the molecule simple and provides room for synthetic elaboration. |

| H-Bond Donors | < 3 | 2 | Adheres to guidelines for good drug-like properties. |

| H-Bond Acceptors | < 3 | 3 | Adheres to guidelines for good drug-like properties. |

The propanoic acid motif is a well-established pharmacophore that can engage in crucial hydrogen bonding or ionic interactions with protein targets. Research has shown that fragments based on arylpropanoic and butanoic acids are privileged scaffolds for modulating the activity of nuclear receptors, which are important drug targets. nih.govresearchgate.net In one such screening campaign, propanoic acid derivatives with lipophilic backbones were identified as promising multi-target modulators. nih.gov this compound fits this profile perfectly, with its carboxylic acid acting as the binding group and the cyclohexyl moiety providing the necessary lipophilic character.

Table 2: Examples of Related Propanoic Acid Fragments in FBDD

| Fragment Type | Target Class | Key Finding | Reference |

|---|---|---|---|

| Arylpropanoic/Butanoic Acids | Nuclear Receptors (THR, PPAR, FXR, RXR) | Identified as a privileged multi-target scaffold. | nih.govresearchgate.net |

The synthetic tractability of this compound, as discussed in section 7.1, is another key advantage in an FBDD context. Once identified as a hit, its structure can be readily and systematically modified to improve binding affinity and develop a potent lead compound. rsc.org

Emerging Research Areas and Future Directions

Multi-Targeting Approaches Utilizing the (2S)-2-(cyclohexylformamido)propanoic Acid Scaffold

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by multi-target approaches, which aim to address the complexity of multifactorial diseases. The this compound scaffold, which combines a chiral amino acid core with a bulky cyclohexyl moiety, is a promising candidate for the design of multi-target ligands. The inherent bifunctionality of N-acyl amino acids allows for the modulation of multiple biological targets, a strategy that can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The design of such multi-target agents often involves the strategic combination of pharmacophores within a single molecular framework. For the this compound scaffold, the carboxylic acid group can interact with targets that recognize amino acids or have anionic binding sites, while the cyclohexylformamido portion can be tailored to fit into hydrophobic pockets of other proteins. This dual-engagement capability could be exploited in therapeutic areas such as oncology and inflammatory diseases, where complex signaling networks are at play. Computational modeling and structure-based design are instrumental in identifying potential target combinations and in the rational design of derivatives with optimized polypharmacology. rsc.org

Table 1: Potential Target Classes for Multi-Targeting Approaches

| Target Class | Rationale for Targeting | Potential Therapeutic Area |

|---|---|---|

| G protein-coupled receptors (GPCRs) | N-acyl neurotransmitter conjugates have shown modulatory effects on GPCRs. nih.gov | Neurology, Inflammation |

| Ion Channels | Certain N-acyl amino acids have demonstrated effects on ion channel activity. nih.govnih.gov | Pain, Cardiovascular Disease |

| Enzymes (e.g., FAAH) | The N-acyl amide linkage is a key feature for recognition by enzymes like fatty acid amide hydrolase. mdpi.com | Pain, Inflammation |

| Nuclear Receptors | The lipophilic cyclohexyl group could facilitate interaction with ligand-binding domains of nuclear receptors. | Metabolic Diseases, Cancer |

Investigating Novel Biological Targets and Undiscovered Mechanisms of Action

The full biological activity spectrum of this compound and its analogs is yet to be elucidated. N-acyl amino acids are an emerging class of signaling molecules with diverse physiological roles. mdpi.com Research into this class of compounds has revealed interactions with a variety of biological targets, suggesting that derivatives of this compound could modulate previously unknown pathways.

Future research will likely focus on unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify novel protein targets. These studies could uncover unexpected therapeutic applications and provide new insights into cellular signaling. The structural uniqueness of the cyclohexylformamido moiety may confer selectivity for specific protein targets that are not engaged by endogenous N-acyl amino acids, opening up new avenues for therapeutic intervention. A deeper understanding of the metabolism of N-acyl amino acids will also be crucial in uncovering the full extent of their biological activities and identifying new targets. nih.gov

Advancements in Asymmetric Synthesis and Catalyst Development for Related Analogues

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for this compound and its analogs is of paramount importance. Recent advances in asymmetric catalysis offer a range of powerful tools for the synthesis of chiral amino acids and their derivatives. nih.govresearchgate.net

Future research in this area will likely focus on the development of novel catalysts that can provide high enantioselectivity and yields under mild reaction conditions. This includes the exploration of new chiral ligands for transition metal catalysts and the development of organocatalytic methods. acs.orgchiralpedia.com Such advancements would not only facilitate the synthesis of this compound but also enable the creation of a diverse library of analogs with systematic variations in the amino acid and acyl moieties for structure-activity relationship studies. The development of scalable and cost-effective synthetic routes will be critical for the translation of promising compounds from the laboratory to clinical applications. nih.gov

Table 2: Modern Catalytic Approaches for Asymmetric Amino Acid Synthesis

| Catalytic Approach | Catalyst Type | Key Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantioselectivity and broad substrate scope. acs.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Mild reaction conditions and operational simplicity. |

| Organocatalysis | Chiral Amines, Phosphines, or Brønsted Acids | Metal-free, environmentally benign, and versatile. rsc.org |

| Biocatalysis | Enzymes (e.g., transaminases) | High specificity and sustainability. |

Q & A

Q. What are the key structural features of (2S)-2-(cyclohexylformamido)propanoic acid, and how do they influence its reactivity?

The compound combines a chiral α-carbon (S-configuration) with a cyclohexylformamido group and a carboxylic acid moiety. The stereochemistry at C2 impacts its interactions with enzymes and receptors, while the cyclohexyl group enhances lipophilicity, affecting solubility and membrane permeability . The carboxylic acid enables salt formation or coordination with metal ions, critical for crystallization studies.

Q. How can enantiomeric purity be confirmed for this compound in synthetic workflows?

Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. For example, using a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution. Absolute configuration can be confirmed by X-ray crystallography or comparative analysis with known standards .

Q. What synthetic routes are commonly employed for this compound?

A standard approach involves:

- Step 1: Protection of L-alanine’s amino group (e.g., with Boc or Fmoc).

- Step 2: Coupling with cyclohexylformyl chloride under Schotten-Baumann conditions.

- Step 3: Deprotection of the amino group and purification via recrystallization or column chromatography . Yields depend on reaction temperature (typically 0–25°C) and pH control to minimize racemization.

Advanced Research Questions

Q. How do reaction conditions (pH, temperature, catalysts) influence the stereoselectivity of its synthesis?

- Temperature: Lower temperatures (0–10°C) reduce racemization during amide bond formation.

- pH: Neutral to slightly basic conditions (pH 7–8) favor nucleophilic acyl substitution without hydrolyzing the formamido group.

- Catalysts: DMAP or HOBt improves coupling efficiency in peptide synthesis protocols . Contradictions arise in solvent choice: polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity compared to THF .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values) may stem from:

- Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).

- Protein Source: Species-specific enzyme isoforms (e.g., human vs. murine).

- Data Normalization: Use of internal standards (e.g., β-galactosidase) to control for cell viability in cellular assays. Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) is recommended .

Q. How can computational modeling predict its interaction with biological targets?

- Docking Studies: Use software like AutoDock Vina to simulate binding to cyclooxygenase (COX) or GPCRs, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the cyclohexyl group.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for mutagenesis validation . Limitations include force field inaccuracies for flexible cyclohexyl groups, necessitating experimental validation via NMR or crystallography.

Q. What strategies optimize its solubility and stability in pharmacokinetic studies?

- Solubility: Use co-solvents (e.g., PEG 400) or salt formation (sodium or lysine salts).

- Stability: Avoid aqueous solutions at extreme pH; lyophilization with cryoprotectants (trehalose) enhances shelf life. Contradictory stability data in plasma (e.g., esterase-mediated hydrolysis) require species-specific assays (human vs. rodent) .

Methodological Considerations

Q. How to design a robust protocol for assessing its metabolic fate in vitro?

- Liver Microsomes: Incubate with NADPH-regenerating systems, monitor via LC-MS/MS for hydroxylated or glucuronidated metabolites.

- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific interactions. Include controls for non-enzymatic degradation and matrix effects .

Q. What techniques validate its role in modulating enzymatic allostery?

- Kinetic Assays: Measure Vₘₐₓ and Kₘ under varying substrate/inhibitor concentrations.

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics to confirm allosteric vs. competitive inhibition. Pair with site-directed mutagenesis of proposed allosteric pockets .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound?

Variations arise from:

- Cell Lines: Differences in membrane transporters (e.g., overexpression of OATP1B1 in HepG2 vs. HEK293).

- Assay Duration: Short-term (24h) vs. long-term (72h) exposure affects IC₅₀ due to adaptive resistance.

- Batch Variability: Purity differences (e.g., ≥98% vs. ≥95%) impact bioactivity. Standardize using COA (Certificate of Analysis) from suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.